molecular formula C15H14N2O5 B13404282 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid

2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid

Cat. No.: B13404282
M. Wt: 302.28 g/mol
InChI Key: UNZMURWBBRKTNN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid is a critical structural component of the third-generation cephalosporin antibiotic cefpiramide sodium (IUPAC name provided in , and 7). This compound features:

  • A 4-hydroxyphenyl group linked to an amino acetic acid backbone.
  • A 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety, contributing to its β-lactamase stability and binding affinity to penicillin-binding proteins (PBPs) in bacterial cell walls .

Cefpiramide sodium demonstrates broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, due to its enhanced resistance to enzymatic degradation compared to earlier cephalosporins. The compound’s pyridinone ring and hydroxyphenyl group are essential for molecular interactions with bacterial targets .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMURWBBRKTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the pyridine and hydroxyphenyl intermediates through amide bond formation.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl group in the pyridine-3-carbonyl moiety undergoes nucleophilic substitution with alcohols, amines, or thiols. For example:

  • Reaction with amines :
    Compound+R-NH2Amide derivatives\text{Compound} + \text{R-NH}_2 \rightarrow \text{Amide derivatives}
    Yields depend on steric hindrance and electronic effects of substituents.

Example :
In , coupling 49 with dibenzylamine using thionyl chloride yielded 1 (84% yield, confirmed via 1H^1\text{H} NMR and HRMS).

Ester Hydrolysis

The compound’s ester derivatives are hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis :
    Ester+H2O/H+Carboxylic acid+Alcohol\text{Ester} + \text{H}_2\text{O}/\text{H}^+ \rightarrow \text{Carboxylic acid} + \text{Alcohol}

  • Basic hydrolysis :
    Ester+OHCarboxylate salt+Alcohol\text{Ester} + \text{OH}^- \rightarrow \text{Carboxylate salt} + \text{Alcohol}

Industrial relevance : Hydrolysis is optimized in continuous flow systems to enhance efficiency.

Decarboxylation

Under thermal conditions (150–200°C) or with catalysts (e.g., Cu), the compound undergoes decarboxylation:
R-COOR-H+CO2\text{R-COO}^- \rightarrow \text{R-H} + \text{CO}_2
This reaction is critical for modifying the compound’s hydrophobicity.

Oxidative and Reductive Transformations

  • Oxidation : The hydroxyphenyl group can be oxidized to quinones under strong oxidizing agents (e.g., H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH}) .

  • Reduction : Nitro intermediates (e.g., 58 in ) are reduced to amines using H2/Pd-C\text{H}_2/\text{Pd-C} or BH3THF\text{BH}_3\cdot\text{THF} .

Key Reaction Data

Reaction TypeConditionsProductYield (%)Source
Nucleophilic couplingThionyl chloride, DCM, refluxAmide derivatives (e.g., 1 )84
Ester hydrolysisNaOH/MeOH\text{NaOH}/\text{MeOH}, RTCarboxylic acid71
DecarboxylationCu, 180°CDecarboxylated analog65*

*Theoretical yield; experimental data pending further validation.

Mechanistic Insights

  • Coupling reactions proceed via acid chloride intermediates, as demonstrated in .

  • Steric effects : Bulky substituents on the pyridine ring favor regioselective coupling (e.g., 39–41 in ).

Industrial-Scale Considerations

Large-scale synthesis employs:

  • Continuous flow reactors for esterification and hydrolysis.

  • Chromatography-free purification via crystallization .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Pyridin-2(1H)-One Derivatives ()

Synthesized pyridin-2(1H)-one derivatives share structural similarities with the target compound, particularly the 4-oxo-pyridine core . Key examples include:

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Feature Target Compound Pyridin-2(1H)-One Derivatives
Core Structure 4-Oxo-1H-pyridine 2-Oxo-1,2-dihydropyridine
Substituents 4-Hydroxyphenyl, 6-methyl Bromophenyl, methoxyphenyl, cyano groups
Biological Activity Antibacterial (via PBP binding) Antioxidant (up to 79.05% DPPH scavenging)
Key Difference Optimized for β-lactam stability Electron-withdrawing groups (e.g., bromo) enhance antioxidant activity

2-(3-Hydroxy-2-Methyl-4-Oxopyridin-1-yl)Acetic Acid ()

This compound (CAS 60603-99-8) shares a pyridinone-acetic acid scaffold but differs in substitution patterns:

Feature Target Compound 2-(3-Hydroxy-2-Methyl-4-Oxopyridin-1-yl)Acetic Acid
Core Structure 4-Oxo-1H-pyridine 4-Oxo-1,4-dihydropyridine
Substituents 4-Hydroxyphenyl, 6-methyl 3-Hydroxy, 2-methyl
Biological Activity Antibacterial Limited data; potential metal chelation (hydroxy group)
Key Difference Designed for antibiotic specificity Lacks 4-hydroxyphenyl, reducing PBP affinity

Pyrazolo-Pyridine Derivatives ()

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 1240529-02-5) introduces a fused heterocyclic system:

Feature Target Compound Pyrazolo-Pyridine Derivative
Core Structure Monocyclic pyridinone Fused pyrazolo-pyridine
Substituents Acetic acid, hydroxyphenyl Acetic acid, hydroxy, methyl
Biological Activity Antibacterial Unknown; structural complexity may hinder bioavailability
Key Difference Optimized solubility for drug delivery Increased molecular weight (223.19 g/mol)

Halogenated Pyridine Derivatives ()

2-[(4-Amino-3,5-Dichloro-6-Fluoropyridin-2-yl)Oxy]Acetic Acid highlights the impact of halogenation:

Feature Target Compound Halogenated Derivative
Core Structure Pyridinone Fluorinated pyridine
Substituents Hydroxyphenyl, methyl Chloro, fluoro, amino
Biological Activity Antibacterial Likely enhanced lipophilicity for membrane penetration
Key Difference Polar groups for aqueous solubility Halogens may improve stability but reduce solubility

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Evidence ID
2-(4-Hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid 4-Oxo-1H-pyridine 4-Hydroxyphenyl, 6-methyl Antibacterial [2, 5, 7]
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-Oxo-1,2-dihydropyridine Bromophenyl, methoxy, cyano Antioxidant (79.05% DPPH) [1]
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid 4-Oxo-1,4-dihydropyridine 3-Hydroxy, 2-methyl Metal chelation (predicted) [4]
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid Pyrazolo-pyridine Hydroxy, methyl, acetic acid Undetermined [6]
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid Fluorinated pyridine Chloro, fluoro, amino Enhanced lipophilicity [9]

Biological Activity

2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid, commonly known as cefpiramide, is a semi-synthetic beta-lactam antibiotic belonging to the cephalosporin class. It exhibits a broad spectrum of antibacterial activity and is primarily used in treating bacterial infections. This article explores the biological activities associated with cefpiramide, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Cefpiramide has the following chemical structure:

  • Molecular Formula : C25H24N8O7S2
  • Molecular Weight : 612.6 g/mol
  • IUPAC Name : (6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cefpiramide functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This ultimately results in cell lysis and death, making cefpiramide effective against a variety of gram-positive and gram-negative bacteria .

Antimicrobial Activity

Cefpiramide has demonstrated significant antibacterial activity against various pathogens, including:

Pathogen Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Pseudomonas aeruginosaEffective
Klebsiella pneumoniaeEffective

Studies have shown that cefpiramide exhibits a minimum inhibitory concentration (MIC) that is comparable to other third-generation cephalosporins, indicating its potency against resistant strains .

Case Studies and Research Findings

  • Clinical Efficacy : A clinical study evaluated the efficacy of cefpiramide in patients with complicated urinary tract infections caused by multidrug-resistant organisms. The results indicated a favorable response rate of over 80%, showcasing its effectiveness in real-world settings .
  • Combination Therapy : Research has explored the synergistic effects of cefpiramide when combined with other antibiotics. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when cefpiramide was used in combination with aminoglycosides or fluoroquinolones.
  • Antioxidant Properties : Recent studies have highlighted the antioxidant activity of cefpiramide derivatives. Compounds related to cefpiramide showed significant radical scavenging activity comparable to vitamin C, suggesting potential applications beyond antibacterial use .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves amide bond formation between 4-hydroxyphenylglycine derivatives and 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid. A multi-step approach is recommended:

Activation of the pyridine-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .

Condensation with the hydroxyphenylglycine moiety at 0–5°C to minimize racemization, followed by gradual warming to room temperature.

Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.
Optimization Tips :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, reducing trial-and-error experimentation .
  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium for deprotection steps) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • 1H/13C NMR : Focus on the aromatic region (δ 6.5–8.0 ppm for hydroxyphenyl protons) and the pyridine carbonyl signal (δ 165–170 ppm). The methyl group on the pyridine ring appears at δ 2.3–2.5 ppm .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
  • IR Spectroscopy : Validate amide C=O stretches (~1680 cm⁻¹) and phenolic O–H (~3200 cm⁻¹).
    Resolving Conflicts :
  • If NMR signals suggest impurities, perform 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • For inconsistent mass data, use ion mobility spectrometry to separate isobaric interferences .

Q. What factors influence the compound’s stability in aqueous solutions, and how should storage conditions be designed?

Methodological Answer:

  • pH Sensitivity : The phenolic -OH group (pKa ~10) deprotonates under alkaline conditions, increasing solubility but accelerating hydrolysis. Store in pH 6–7 buffers (e.g., phosphate) .
  • Temperature : Degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition if stored at 2–8°C in amber vials.
  • Light Exposure : UV-Vis spectra (λmax ~280 nm) indicate photodegradation; use light-resistant containers .

Advanced Research Questions

Q. How can computational chemistry predict tautomeric forms or reactive intermediates during synthesis?

Methodological Answer:

  • Tautomer Analysis : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model keto-enol equilibria in the pyridine-4-one moiety. Compare computed NMR shifts with experimental data .
  • Reactive Intermediates : Perform ab initio molecular dynamics (AIMD) simulations to track transient species (e.g., acyloxy radicals) during coupling reactions. Validate with EPR spectroscopy .

Q. What strategies reconcile contradictory bioactivity data across assay platforms?

Methodological Answer:

  • Assay-Specific Controls : Include orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .
  • Meta-Analysis : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .
  • Structural Analog Comparison : Benchmark against Pharmacopeial reference compounds (e.g., tyrosine derivatives) to validate assay robustness .

Q. How do steric/electronic effects of the pyridine ring modulate biological interactions, and how are these validated computationally?

Methodological Answer:

  • Steric Effects : Use molecular docking (AutoDock Vina) to map the pyridine ring’s orientation in enzyme active sites (e.g., kinases). Compare with methyl-substituted analogs to quantify steric hindrance .
  • Electronic Effects : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions prone to nucleophilic attack. Validate via X-ray crystallography of co-crystallized ligand-protein complexes .

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